molecular formula C11H15NO2S B164070 (2R,3S)-2-Amino-3-(benzylthio)butanoic acid CAS No. 131235-01-3

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid

Cat. No. B164070
CAS RN: 131235-01-3
M. Wt: 225.31 g/mol
InChI Key: LFDBFDNFEXIDJQ-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid, also known as ABT, is a non-proteinogenic amino acid that has been extensively studied for its potential therapeutic applications. ABT is a chiral molecule, which means that it exists in two enantiomeric forms. The (2R,3S) enantiomer is the biologically active form and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid is not fully understood. However, it has been shown to act as a cysteine protease inhibitor, which means that it inhibits the activity of enzymes that rely on cysteine residues for their activity. This includes enzymes such as cathepsins and caspases, which are involved in various cellular processes, including apoptosis and inflammation.
Biochemical and Physiological Effects:
(2R,3S)-2-Amino-3-(benzylthio)butanoic acid has been shown to have various biochemical and physiological effects. In addition to its role as a cysteine protease inhibitor, (2R,3S)-2-Amino-3-(benzylthio)butanoic acid has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. (2R,3S)-2-Amino-3-(benzylthio)butanoic acid has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it a useful tool for studying various cellular processes. However, (2R,3S)-2-Amino-3-(benzylthio)butanoic acid also has some limitations. For example, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (2R,3S)-2-Amino-3-(benzylthio)butanoic acid. One area of interest is the development of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid-based therapies for cancer and other diseases. Another area of interest is the study of the role of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid and its potential applications in various fields.

Synthesis Methods

The synthesis of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid can be achieved through various methods, including the reaction of L-cysteine with benzyl bromide, followed by reduction with sodium borohydride. Another method involves the reaction of L-cysteine with benzyl chloride in the presence of triethylamine, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, (2R,3S)-2-Amino-3-(benzylthio)butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, (2R,3S)-2-Amino-3-(benzylthio)butanoic acid has been shown to have neuroprotective effects and to improve cognitive function. In immunology, (2R,3S)-2-Amino-3-(benzylthio)butanoic acid has been shown to have anti-inflammatory effects and to modulate the immune response.

properties

IUPAC Name

(2R,3S)-2-amino-3-benzylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBFDNFEXIDJQ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid

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